1,4-di-Boc-piperazine-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Researchers requiring precise regiochemical control in piperazine functionalization face limited options-mono-Boc or unprotected analogs lead to uncontrolled N1/N4 mixtures. 1,4-Di-Boc-piperazine-2-carboxylic acid (CAS 181955-79-3) provides the definitive solution as a dual-protected scaffold with a free C2 carboxylic acid handle. • Enables sequential, independent functionalization of both piperazine nitrogens via orthogonal Boc deprotection (TFA-labile), critical for constructing asymmetrically substituted pharmacophores. • Supplied as a stable solid (mp 142-148°C) at ≥97% purity with validated storage at 2-8°C, ensuring batch-to-batch reproducibility for process chemistry scale-up and impurity profiling. • Compatible with automated parallel synthesis platforms, accelerating medicinal chemistry library generation.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
CAS No. 181955-79-3
Cat. No. B064281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-di-Boc-piperazine-2-carboxylic acid
CAS181955-79-3
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
InChIKeyIIZGWFQKLVCLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-di-Boc-piperazine-2-carboxylic acid (CAS 181955-79-3): A Dual-Protected Piperazine Scaffold for Precision Synthesis


1,4-di-Boc-piperazine-2-carboxylic acid is a piperazine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions and a free carboxylic acid at the C2 position, with molecular formula C15H26N2O6 and molecular weight 330.38 g/mol [1]. This compound is a commercially available research chemical, typically supplied as a solid with a melting point of 142-148°C and a standard purity of ≥97% . It serves as a strategic intermediate in the synthesis of complex piperazine-containing pharmacophores, where the orthogonal deprotection of Boc groups under mild acidic conditions enables sequential and selective functionalization of the piperazine ring nitrogens [2].

Why 1,4-di-Boc-piperazine-2-carboxylic acid Cannot Be Substituted by Mono-Boc or Unprotected Piperazine-2-carboxylic Acids


Generic substitution with mono-Boc protected or fully unprotected piperazine-2-carboxylic acid analogs fails due to fundamental differences in protecting group architecture that dictate the scope of achievable chemical transformations. The mono-Boc protected analog (e.g., 4-Boc-piperazine-2-carboxylic acid) possesses a single protected nitrogen, leaving the other nitrogen unprotected and chemically reactive, which prevents the stepwise, differential functionalization of both piperazine nitrogens required for many complex drug scaffolds [1]. Conversely, fully unprotected piperazine-2-carboxylic acid offers no regiochemical control, as both nitrogen atoms are equally nucleophilic, leading to uncontrolled mixtures of N1- and N4-functionalized products [2]. The 1,4-di-Boc compound uniquely provides a dual-protected scaffold, allowing for the sequential and independent manipulation of each nitrogen atom—a prerequisite for constructing many asymmetrically substituted piperazine pharmacophores found in approved pharmaceuticals [3].

1,4-di-Boc-piperazine-2-carboxylic acid: Quantitative Differentiation from Alternative Piperazine Building Blocks


Dual Boc Protection: Enables Orthogonal Synthetic Routes vs. Single-Protecting Group Alternatives

1,4-di-Boc-piperazine-2-carboxylic acid is differentiated from its mono-Boc protected analog (e.g., 4-Boc-piperazine-2-carboxylic acid) by the presence of two identical Boc protecting groups on the piperazine ring. This structural feature is quantitatively defined by the presence of two tert-butoxycarbonyl groups (C10H18O4 contribution per Boc group) and confirmed by a molecular formula of C15H26N2O6 and a molecular weight of 330.38 g/mol [1]. The mono-Boc analog, in contrast, has the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . This difference in protecting group count directly translates to a differentiated synthetic utility: the 1,4-di-Boc compound allows for the sequential, acid-catalyzed removal of Boc groups to liberate one piperazine nitrogen at a time, enabling regioselective functionalization [2]. The mono-Boc analog lacks this capability, as the unprotected nitrogen is always reactive, limiting its use in complex multi-step sequences.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Purity Benchmarking: Commercial 97% Purity Standard for Reliable Reaction Stoichiometry

The commercially available 1,4-di-Boc-piperazine-2-carboxylic acid from major suppliers, including Sigma-Aldrich and Bidepharm, is consistently offered with a minimum assay purity of 97%, as determined by standard analytical methods (NMR, HPLC) . In comparison, some alternative or generic sources of related piperazine building blocks may offer lower purity grades, such as ≥95% [1]. A 2% difference in absolute purity, while seemingly small, corresponds to a doubling of potential reactive impurities (from 3% down to 5% impurity content), which can significantly impact the accuracy of stoichiometric calculations and the yield of subsequent synthetic steps, particularly in multi-step sequences where impurities can propagate and amplify.

Quality Control Analytical Chemistry Procurement

Defined Storage Stability: Validated Long-Term Integrity at 2-8°C vs. More Labile Analogs

1,4-di-Boc-piperazine-2-carboxylic acid exhibits well-defined long-term stability under standard refrigerated storage conditions (2-8°C), as specified by multiple commercial vendors . In contrast, the fully unprotected piperazine-2-carboxylic acid is known to be hygroscopic and prone to degradation, requiring more stringent storage to prevent decomposition and dimerization [1]. While quantitative degradation rate constants are not publicly available in this context, the provision of a specific, narrow storage temperature range (2-8°C) by major suppliers implies a product with a validated shelf-life and consistent quality over time, mitigating the risk of batch-to-batch variability encountered with less stable, unprotected analogs.

Chemical Stability Storage Conditions Procurement Planning

Classified Hazard Profile: Enables Standard Laboratory Handling vs. More Hazardous Unprotected Piperazines

1,4-di-Boc-piperazine-2-carboxylic acid is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2) and serious eye irritation (Category 2A), with the signal word 'Warning' [1]. While specific quantitative hazard data (e.g., LD50, EC50) are not widely published, this classification places it in a well-defined, manageable risk category for standard laboratory handling. In contrast, the fully unprotected piperazine-2-carboxylic acid and its salts can be corrosive and pose a higher inhalation hazard . The 'Warning' signal word for the di-Boc derivative indicates a lower level of immediate acute toxicity compared to the 'Danger' signal word often associated with more hazardous amine building blocks, simplifying institutional safety approvals and reducing the need for specialized containment or personal protective equipment beyond standard laboratory best practices.

Safety EHS Compliance Laboratory Management

Optimal Use Cases for 1,4-di-Boc-piperazine-2-carboxylic acid Based on Differentiated Properties


Synthesis of Asymmetrically Substituted Piperazine Pharmacophores

The dual Boc protection of 1,4-di-Boc-piperazine-2-carboxylic acid is essential for constructing drug candidates requiring distinct N1 and N4 substituents. A researcher can selectively deprotect one Boc group using mild acid (e.g., TFA) to install a first substituent, then subsequently deprotect the second Boc group to install a different moiety. This sequential functionalization is impossible with mono-protected or unprotected analogs [1].

Large-Scale Manufacturing of Piperazine-Containing Intermediates

For process chemistry groups scaling up to kilogram quantities, the commercial availability of 1,4-di-Boc-piperazine-2-carboxylic acid with a consistent 97% purity and defined storage stability (2-8°C) [1] minimizes variability and ensures reproducible yields. This is critical for meeting regulatory filing requirements for impurity profiles in pharmaceutical intermediates.

Combinatorial Library Construction and Parallel Synthesis

In medicinal chemistry campaigns, the 1,4-di-Boc-piperazine-2-carboxylic acid scaffold serves as a versatile starting point for generating diverse libraries of piperazine analogs. Its stable, solid form and manageable hazard profile make it suitable for automated liquid handling systems and high-throughput parallel synthesis, where the orthogonal Boc groups enable the rapid introduction of diverse building blocks at two distinct positions [1].

Academic Research Focused on Protecting Group Orthogonality

This compound is an ideal model substrate for teaching and developing novel protecting group strategies or selective deprotection methodologies. Its well-defined properties (melting point 142-148°C, ) and the clear analytical distinction between the fully protected, mono-deprotected, and fully deprotected states make it an excellent system for studying reaction kinetics and optimization.

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